molecular formula C11H9BrFNO2 B2978335 (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid CAS No. 383131-71-3

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B2978335
CAS No.: 383131-71-3
M. Wt: 286.1
InChI Key: UXKQFTKBOIMTCE-UHFFFAOYSA-N
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Description

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H9BrFNO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:

    Fluorination: The addition of a fluorine atom at the 7th position.

    Acetylation: The attachment of an acetic acid moiety at the 3rd position of the indole ring.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the bromine or fluorine substituents under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions at the indole ring or acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .

Scientific Research Applications

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • (5-bromo-2-methyl-1H-indol-3-yl)acetic acid
  • (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
  • (5-bromo-7-chloro-2-methyl-1H-indol-3-yl)acetic acid

Uniqueness

(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKQFTKBOIMTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Br)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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